6-溴喹啉-2-腈

描述

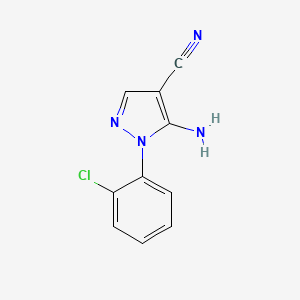

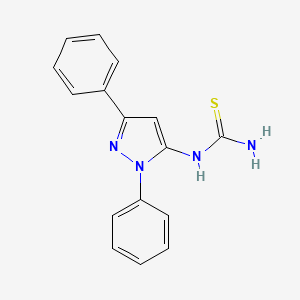

6-Bromoquinoline-2-carbonitrile is a compound that is not directly mentioned in the provided papers, but it is related to the chemical family of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex and is dependent on the substituents present on the quinoline scaffold. For example, the synthesis of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles involves a series of steps that are sensitive to the nature of the substituents at the 7-position of the isoquinoline . Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles is achieved by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst and potassium carbonate . The Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a related compound, involves a condensation and cyclization reaction starting from 4-bromoaniline . These methods highlight the versatility and complexity of quinoline synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic bicyclic system, which can significantly influence the chemical properties and reactivity of the compound. The presence of bromine and other substituents can further modify the electronic distribution and steric hindrance, affecting the molecule's behavior in chemical reactions .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical transformations under nucleophilic conditions. For instance, 6-methylchromone-3-carbonitrile reacts with different nucleophilic reagents to yield a variety of heterocyclic systems . The reactivity of these compounds is often exploited in the synthesis of biologically active molecules, where specific functional groups are introduced or modified to achieve the desired activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like 6-bromoquinoline-2-carbonitrile are influenced by their molecular structure. The presence of halogens such as bromine and iodine can affect the compound's boiling point, melting point, solubility, and stability. For example, the synthesis of 6-bromo-4-iodoquinoline, an intermediate in the synthesis of biologically active compounds, involves a cyclization and substitution reaction, and its structure is confirmed by NMR spectroscopy . These properties are crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development.

科学研究应用

合成和化学反应性

- 6-溴喹啉-2-腈已被用于合成各种化合物。一个值得注意的例子是 6-氨基吲哚并[2,1-a]异喹啉-5-腈的合成,这是通过在 100°C 的 DMSO 中用丙二腈在催化量的 CuBr 和 K2CO3 存在下处理相关化合物来实现的 (Kobayashi 等人,2015)。

- 它还参与了 EGFR 和 HER-2 激酶抑制剂的制备,衍生物通过用不饱和酸氯化物或混合酸酐对相关化合物进行酰化合成 (Wissner 等人,2003)。

光电和非线性性质

- 研究探索了其衍生物的光电、非线性和电荷传输性质。例如,已经研究了 4-(4-氯苯基)-8-甲基-2-氧代-1,2,5,6,7,8-六氢喹啉-3-腈等化合物的结构、电子、光学和电荷传输性质,使用密度泛函理论 (DFT) 和时间相关 DFT (Irfan 等人,2020)。

生物活性衍生物的合成

- 已经合成了 6-溴喹啉-2-腈的各种生物活性衍生物并评估了它们的抗肿瘤活性。这包括合成 2-氨基-9-(4-卤代苯乙烯基)-4H-吡喃并[3,2-h]喹啉衍生物,已显示出对不同的人类肿瘤细胞系的抑制作用 (El-Agrody 等人,2012)。

在光解反应中的应用

- 该化合物已用于光化学反应,例如酸性醇中 2-氰基喹啉 1-氧化物的 photolysis,导致 6-烷氧基-2-氰基喹啉的合成 (Kaneko 等人,1974)。

一锅合成技术

- 已经实现了涉及 2-氨基苯甲酮、α-亚甲基羰基化合物和四丁基溴化铵的三组分一锅合成,用于合成新型 6-溴喹啉,将该方法扩展到制备 6-碘喹啉 (Wu 等人,2010)。

功能化衍生物的合成

- 已经合成了 6-溴喹啉-2-腈的功能化衍生物,例如 8-(噻吩-2-基)-1,2,3,4-四氢喹啉,它们作为化学传感器用于选择性识别 Pd2+ 离子 (Shally 等人,2020)。

作用机制

Mode of Action

It is known that nitriles, such as 6-bromoquinoline-2-carbonitrile, have a similar electronic structure to alkynes, with the main difference being the presence of a set of lone pair electrons on the nitrogen . This could potentially influence its interaction with its targets.

Biochemical Pathways

It is known that nitriles can be converted to carboxylic acid with heating in sulfuric acid . This suggests that 6-Bromoquinoline-2-carbonitrile may be involved in similar biochemical transformations.

安全和危害

6-Bromoquinoline-2-carbonitrile is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

未来方向

属性

IUPAC Name |

6-bromoquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWLFCFYDFRSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495747 | |

| Record name | 6-Bromoquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoquinoline-2-carbonitrile | |

CAS RN |

65185-41-3 | |

| Record name | 6-Bromoquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)